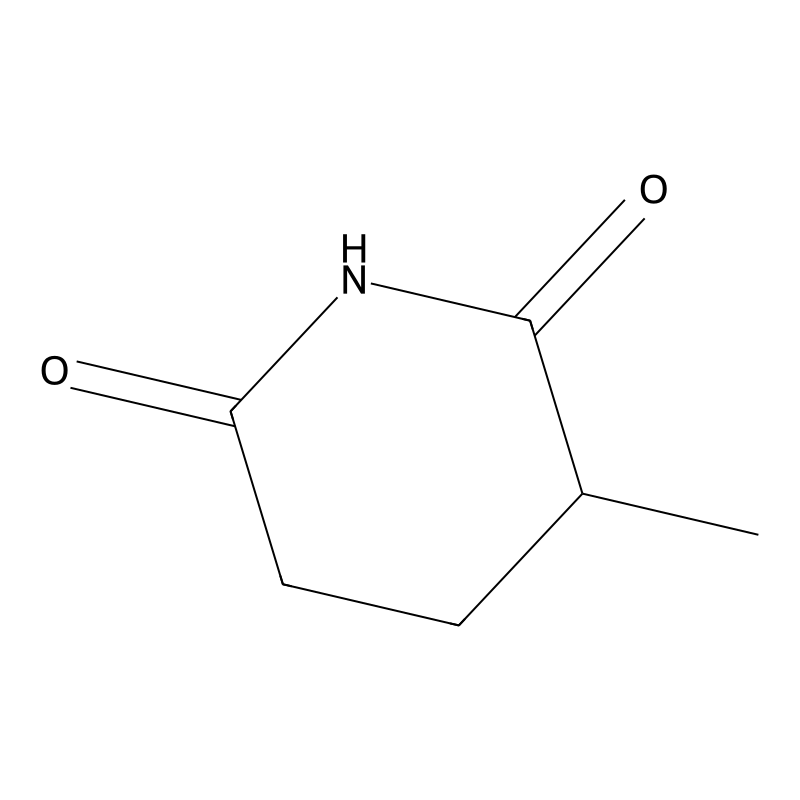3-Methylpiperidine-2,6-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in the Synthesis of PROTAC Drugs
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 3-Methylpiperidine-2,6-dione is a core backbone in the design of Proteolysis Targeting Chimeras (PROTAC) drugs . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Methods of Application or Experimental Procedures: The synthesis of piperidine-2,6-diones involves the use of abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
Results or Outcomes: This method provides a wide range of piperidine-2,6-diones in good yields and can be readily achieved at the kilo-scale . The method also allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide .
Application in Treating Sickle Cell Disease and β-Thalassemia
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Novel substituted piperidine-2,6-dione derivatives have been found useful in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . This is particularly useful for the treatment of sickle cell disease and β-thalassemia .
Methods of Application or Experimental Procedures: The application describes a series of novel substituted piperidine-2,6-dione derivatives . These compounds are used to reduce WIZ protein expression levels and/or induce HbF protein expression levels .
Results or Outcomes: The novel substituted piperidine-2,6-dione derivatives have shown promise in the treatment of sickle cell disease and β-thalassemia . They work by reducing WIZ protein expression levels and/or inducing HbF protein expression levels .
Application in the Synthesis of Niraparib
Summary of the Application: 3-Methylpiperidine-2,6-dione is used in the synthesis of niraparib , a first-line drug for the treatment of ovarian cancer .
Methods of Application or Experimental Procedures: The synthesis of niraparib involves the use of 3-Methylpiperidine-2,6-dione as a starting material . The method significantly reduces the synthesis steps and successfully reaches the 100-gram level .
Results or Outcomes: The synthesis of niraparib using 3-Methylpiperidine-2,6-dione as a starting material has been successfully achieved at the 100-gram level . This method significantly reduces the synthesis steps .
3-Methylpiperidine-2,6-dione, with the chemical formula and CAS number 29553-51-3, is a cyclic compound belonging to the piperidine family. This compound features a six-membered ring containing nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 6. The presence of a methyl group at position 3 contributes to its structural uniqueness. The molecular weight of 3-Methylpiperidine-2,6-dione is approximately 127.14 g/mol .
The compound is characterized by its high gastrointestinal absorption and moderate lipophilicity, indicated by its log partition coefficient values ranging from -0.11 to 1.04 . Its physical properties include a significant polar surface area (TPSA) of 46.17 Ų, which suggests potential for hydrogen bonding interactions in biological systems .
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
- Reduction: Reduction reactions can convert the keto groups into hydroxyl groups, potentially yielding alcohol derivatives.
- Condensation Reactions: This compound can participate in condensation reactions with various nucleophiles, leading to the formation of substituted piperidine derivatives .
Several methods have been reported for the synthesis of 3-Methylpiperidine-2,6-dione:
- Condensation Reactions: One common method involves the condensation of appropriate carboxylic anhydrides with amines or other nucleophiles under controlled conditions .
- Cyclization Reactions: Another synthetic route includes cyclization of suitable precursors that contain both amine and carbonyl functionalities.
- Modification of Related Compounds: Starting from piperidine derivatives or related diketones can also yield this compound through various functional group transformations.
3-Methylpiperidine-2,6-dione has several applications across different fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
- Chemical Research: The compound is utilized in chemical research for developing new materials and studying reaction mechanisms.
- Agricultural Chemistry: It may find applications in agrochemicals as a building block for herbicides or pesticides due to its nitrogen-containing structure.
3-Methylpiperidine-2,6-dione shares structural similarities with several other compounds within the piperidine family. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Piperidine-2,6-dione | 1121-89-7 | 0.87 |
| N-Methylpiperidine-4-carboxamide | 1903-69-1 | 0.94 |
| 4,4-Dimethylpiperidine-2,6-dione | 1123-40-6 | 0.91 |
| 3-Azabicyclo[3.2.1]octan-2-one | 16994-00-6 | 0.94 |
| cis-Hexahydro-1H-isoindole-1,3(2H)-dione | 7506-66-3 | 0.91 |
These compounds exhibit variations in their functional groups and structural frameworks but retain the core piperidine structure that characterizes their chemical behavior. The unique positioning of the methyl group in 3-Methylpiperidine-2,6-dione differentiates it from these analogs, potentially influencing its reactivity and biological activity.








